molecular formula C23H21ClN2O B5122547 N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B5122547
M. Wt: 376.9 g/mol
InChI Key: FSJLKVCPANXFLU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BD 1063, is a selective kappa opioid receptor antagonist. It is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 works by binding to the kappa opioid receptor and blocking its activation. This can lead to a decrease in the effects of kappa opioid receptor activation, such as pain relief, sedation, and dysphoria.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the effects of kappa opioid receptor activation, including pain relief, sedation, and dysphoria. It has also been shown to have potential applications in the study of addiction and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the effects of kappa opioid receptor activation specifically, without interference from other opioid receptors. One limitation of using N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063. One potential direction is the development of more selective kappa opioid receptor antagonists, which could improve the specificity of experiments. Another potential direction is the study of the effects of kappa opioid receptor activation in different disease states, such as chronic pain, addiction, and depression. Finally, the development of novel therapeutic agents based on the structure of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 could have potential applications in the treatment of these diseases.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 involves several steps. First, 2-chloroaniline is reacted with 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the acid chloride, which is then reacted with N,N-dimethylformamide to form the final product, N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063.

Scientific Research Applications

N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 has been studied for its potential applications in scientific research. It is a selective kappa opioid receptor antagonist, which means that it can block the effects of kappa opioid receptor activation. This has potential applications in the study of pain, addiction, and depression.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O/c24-21-7-3-4-8-22(21)25-23(27)19-11-9-17(10-12-19)15-26-14-13-18-5-1-2-6-20(18)16-26/h1-12H,13-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJLKVCPANXFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

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